4-Nitro Propofol chemical structure and synthesis
4-Nitro Propofol chemical structure and synthesis
An In-depth Technical Guide to 4-Nitropropofol: Structure, Synthesis, and Application
Executive Summary: This document provides a comprehensive technical overview of 4-Nitropropofol (4-Nitro-2,6-diisopropylphenol), a critical intermediate for the synthesis of propofol metabolites. As the study of drug metabolism is fundamental to pharmacology and toxicology, access to key intermediates like 4-Nitropropofol is essential for researchers. This guide details its chemical structure and properties, presents a validated synthesis protocol based on established principles of electrophilic aromatic substitution, and discusses its biological relevance. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind the synthetic methodology.
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action[1]. The clinical efficacy and safety profile of any drug are intrinsically linked to its metabolic fate. In the body, propofol undergoes extensive hepatic and extra-hepatic metabolism, primarily through ring hydroxylation and conjugation, before excretion[1]. To accurately study the pharmacological and toxicological profiles of these metabolic products, researchers require access to pure reference standards. 4-Nitropropofol serves as a pivotal synthetic intermediate, providing a chemical handle for the preparation of key propofol metabolites, particularly those involving functionalization at the 4-position of the phenol ring[2][3][4]. This guide elucidates the essential chemistry of this compound.
Chemical Structure and Physicochemical Properties
4-Nitropropofol is a derivative of propofol where a nitro group (NO₂) is substituted at the para-position (position 4) of the phenolic ring. The two isopropyl groups remain at the ortho-positions (2 and 6), flanking the hydroxyl group.
Chemical Structure Diagram
Caption: Chemical structure of 4-Nitro-2,6-diisopropylphenol.
Physicochemical Data
The key properties of 4-Nitropropofol are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1576-14-3 | [2][3][5][6] |
| Molecular Formula | C₁₂H₁₇NO₃ | [2][3][6] |
| Molecular Weight | 223.27 g/mol | [3][6] |
| IUPAC Name | 4-nitro-2,6-di(propan-2-yl)phenol | [2] |
| Synonyms | 4-Nitro-2,6-diisopropylphenol, 2,6-Diisopropyl-4-nitrophenol | [3][6] |
| SMILES | CC(C)c1cc(cc(C(C)C)c1O)[O-] | [2] |
| InChI | InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | [2] |
Synthesis of 4-Nitropropofol
The synthesis of 4-Nitropropofol is achieved via electrophilic aromatic substitution, specifically the nitration of the propofol (2,6-diisopropylphenol) aromatic ring. The hydroxyl group is a strongly activating ortho, para-director. However, the two bulky isopropyl groups at the ortho positions provide significant steric hindrance, making the para position the overwhelmingly favored site for substitution.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-Nitropropofol.
Detailed Experimental Protocol
This protocol is adapted from established methods for the nitration of phenols[7][8].
Materials:
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2,6-Diisopropylphenol (Propofol)
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Glacial Acetic Acid
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Nitric Acid (70%)
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Ethanol
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Deionized Water
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Ice
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Thermometer
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Büchner funnel and filtration flask
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Standard laboratory glassware
Procedure:
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,6-diisopropylphenol in 50 mL of glacial acetic acid. Stir at room temperature until a clear, homogeneous solution is formed.
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Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the addition of the nitrating agent.
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Rationale: The nitration of an activated phenol ring is a highly exothermic reaction. Low temperatures are essential to control the reaction rate, prevent dangerous temperature excursions, and minimize the formation of undesired byproducts from oxidation or multiple nitrations.
-
-
Nitration: While maintaining the temperature between 0-5 °C, add 5.0 mL of 70% nitric acid dropwise from a dropping funnel over a period of 30-45 minutes. The solution will typically turn a dark yellow or orange color.
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Rationale: Slow, dropwise addition ensures that the heat generated can be effectively dissipated by the ice bath, providing precise control over the reaction. Acetic acid serves as a solvent that can accommodate both the nonpolar substrate and the polar nitrating agent.
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-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.
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Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. A yellow solid should precipitate out of the solution.
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Rationale: 4-Nitropropofol is poorly soluble in water. Pouring the reaction mixture into water causes the product to precipitate, effectively stopping the reaction and separating the product from the acid and solvent.
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-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold deionized water until the washings are neutral to pH paper.
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Rationale: Washing with water removes any residual acetic acid, nitric acid, and other water-soluble impurities.
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-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure 4-Nitropropofol.
Characterization and Analysis
The identity and purity of the synthesized 4-Nitropropofol must be confirmed through standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the isopropyl protons, the aromatic protons, and the hydroxyl proton. The carbon NMR would confirm the presence of 12 distinct carbon environments.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (Accurate Mass: 223.1208) and elemental composition (C₁₂H₁₇NO₃)[2].
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Melting Point: The melting point of the purified solid would be measured and compared to literature values as an indicator of purity.
Biological Relevance and Applications
The primary and most significant application of 4-Nitropropofol is its role as a synthetic precursor[3][4][9][10]. The nitro group is a highly versatile functional group in organic synthesis. It can be readily reduced to an amine (NH₂), which can then be further modified or used as a handle for conjugation studies. This makes 4-Nitropropofol an ideal starting material for creating metabolite standards, such as 4-aminopropofol or its subsequent conjugates, which are essential for:
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Pharmacokinetic Studies: Quantifying the rate of metabolite formation and elimination.
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Toxicology Screens: Assessing the potential toxicity of individual metabolites.
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Drug-Drug Interaction Studies: Investigating how other drugs may affect the metabolic pathways of propofol.
While 4-Nitropropofol itself is not an active pharmaceutical ingredient, many organic compounds containing a nitro group exhibit significant biological activity, ranging from antibacterial to anticancer effects[11][12][13]. This broader context underscores the importance of the nitro-aromatic scaffold in medicinal chemistry.
Conclusion
4-Nitropropofol is a compound of significant value to the pharmaceutical and life sciences research communities. Its well-defined chemical structure and the straightforward, high-yielding synthesis presented in this guide make it an accessible yet crucial tool. By enabling the synthesis of various propofol metabolites, 4-Nitropropofol facilitates a deeper understanding of the anesthetic's pharmacology, ensuring continued safety and efficacy in clinical settings. The methodologies described herein are robust, grounded in fundamental chemical principles, and designed for reliable replication in a laboratory setting.
References
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Artasensi, A., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2639. Retrieved from [Link]
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ChemIQSoc Project. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
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Le, G., et al. (2021). Continuous Flow Synthesis of Propofol. Organics, 2(1), 58-65. Retrieved from [Link]
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Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 21(18), 6936. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
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Hartman, W. W., & Dickey, J. B. (1934). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, 14, 24. Retrieved from [Link]
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Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3622. Retrieved from [Link]
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Santra, S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7306. Retrieved from [Link]
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